The synthesis of D-alanyl-D-serine typically involves enzymatic methods. One prominent method utilizes the enzyme VanG, which exhibits high specificity for D-serine and D-alanine. The reaction conditions for synthesizing D-alanyl-D-serine usually include a buffer system that maintains optimal pH and ionic strength for enzyme activity. For example, a typical reaction mixture might consist of:
Kinetic parameters such as Michaelis-Menten constants can be determined using spectrophotometric assays that monitor product formation over time . The efficiency of this reaction is influenced by factors like temperature, substrate concentration, and enzyme concentration.
D-alanyl-D-serine has a specific molecular structure that can be represented by its chemical formula . The structure consists of two amino acid residues linked by a peptide bond. The stereochemistry is crucial since both components are in their D-forms, which affects their biological activity.
D-alanyl-D-serine participates in various biochemical reactions, primarily involving its role as a substrate or product in enzymatic processes. One key reaction is its formation from D-alanine and D-serine via ligase enzymes such as VanG.
The reaction mechanism typically involves:
This process is characterized by specific kinetic parameters that define the enzyme's efficiency and substrate affinity .
The mechanism by which D-alanyl-D-serine exerts its effects largely revolves around its interaction with N-methyl-D-aspartate receptors in neuronal tissues. Upon binding to these receptors, it modulates excitatory neurotransmission, influencing synaptic plasticity and cognitive functions.
D-alanyl-D-serine exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Relevant analyses often involve chromatographic techniques to assess purity and concentration, such as high-performance liquid chromatography coupled with mass spectrometry .
D-alanyl-D-serine has several scientific applications:
D-Alanyl-D-serine (D-Ala-D-Ser) ligases (EC 6.3.2.35) are ATP-dependent enzymes that catalyze the formation of the dipeptide D-Ala-D-Ser from D-alanine and D-serine substrates. This reaction is fundamental to an alternative pathway of peptidoglycan biosynthesis in bacteria:$$\text{D-Ala} + \text{D-Ser} + \text{ATP} \rightleftharpoons \text{D-Ala-D-Ser} + \text{ADP} + \text{Pi}$$Unlike canonical D-Ala-D-Ala ligases (Ddl), which produce the dipeptide terminus targeted by glycopeptide antibiotics like vancomycin, D-Ala-D-Ser ligases generate a modified peptidoglycan precursor. This dipeptide is incorporated into the pentapeptide chain of Lipid II via MurF ligase activity, replacing the native D-Ala-D-Ala terminus [4] [5]. The vanC, vanE, vanG, vanL, and vanN gene clusters encode these specialized ligases, which exhibit constitutive expression in resistant strains. This results in continuous production of D-Ala-D-Ser-terminating precursors, even in the absence of antibiotic pressure [1] [4]. Kinetic studies reveal that VanC2 (from Enterococcus casseliflavus) and related ligases discriminate against D-Ala by 6,000-fold, ensuring selective production of the resistance-associated dipeptide [8].
Bacteria producing D-Ala-D-Ser-terminating peptidoglycan exhibit low-level vancomycin resistance (MIC = 4–32 µg/mL) while remaining susceptible to teicoplanin (MIC ≤ 0.5–2 µg/mL). This phenotype—designated VanC-type, VanE-type, VanG-type, VanL-type, or VanN-type resistance—contrasts sharply with high-level resistance (MIC > 256 µg/mL) conferred by D-Ala-D-Lac termini (VanA/B/D types) [1] [4] [6]. The molecular basis for this phenotype lies in vancomycin's reduced binding affinity for D-Ala-D-Ser. The substitution disrupts a critical hydrogen bond between vancomycin and the D-Ala-D-Ala backbone while introducing steric hindrance from the D-Ser side chain hydroxyl group. This decreases binding affinity by approximately 7-fold compared to the 1,000-fold reduction seen with D-Ala-D-Lac [2] [4]. Consequently, vancomycin cannot effectively sequester Lipid II precursors, allowing peptidoglycan cross-linking to proceed.
Table 1: Phenotypic Characteristics of D-Ala-D-Ser-Mediated Vancomycin Resistance
| Resistance Type | Ligase Gene | Vancomycin MIC (µg/mL) | Teicoplanin MIC (µg/mL) | Genetic Context | Representative Species |
|---|---|---|---|---|---|
| VanC-type | vanC | 4–32 | ≤ 0.5 | Chromosomal (intrinsic) | E. gallinarum, E. casseliflavus |
| VanE-type | vanE | 16 | 0.5 | Chromosomal (acquired) | E. faecalis BM4405 |
| VanG-type | vanG | 16 | 0.5 | Chromosomal (acquired) | E. faecalis BM4518 |
| VanN-type | vanN | 16 | 0.5 | Transferable plasmid | E. faecium UCN71 |
| VanL-type | vanL | 16 | 0.5 | Chromosomal (acquired) | E. faecalis |
The D-Ala-D-Ser ligases belong to the ATP-dependent D-Ala-D-X ligase superfamily. Crystal structures of VanG (from Enterococcus faecalis) reveal a bidomain architecture resembling D-Ala-D-Lac ligases (e.g., VanA), with an N-terminal α/β domain for ATP binding and a C-terminal domain for substrate recognition. However, key substitutions in the active site confer specificity for D-Ser over D-Lac or D-Ala [2] [5]:
Table 2: Key Active-Site Residues Governing Substrate Specificity in D-Ala-D-Ser Ligases
| Residue (VanG Numbering) | Role in D-Ser Recognition | Consequence of Mutation | Homolog in VanC2 |
|---|---|---|---|
| Asp243 | H-bonds to D-Ser OH | Loss of D-Ser activity | Asp220 |
| Phe252 | Hydrophobic pocket for D-Ser | 44-fold ↓ D-Ser utilization | Phe250 |
| Arg324 | Stabilizes D-Ser carboxylate | 36-fold ↓ D-Ser utilization | Arg322 |
| Tyr111 (VanC2) | Excludes bulkier residues | Broadened specificity | Not conserved |
Mutagenesis studies confirm these residues as molecular determinants of specificity. VanC2 (from E. casseliflavus) mutants F250Y/R322M show a 6,000-fold switch to D-Ala-D-Ala synthesis, while an E. coli Ddl mutant (L282R) gains 560-fold increased activity for D-Ala-D-Ser [8]. Beyond the ligase, the resistance pathway requires VanT serine racemase, a membrane-associated enzyme converting L-Ser to D-Ser. VanT’s cytoplasmic domain shares structural homology with alanine racemases but possesses a unique active site (e.g., Asn696 in VanTG) that accommodates serine’s longer side chain [3].
The emergence of D-Ala-D-Ser ligases illustrates pathway neofunctionalization under antibiotic selection pressure. Phylogenetic analyses suggest vanC, vanE, vanG, vanL, and vanN evolved from a common ancestral D-Ala-D-X ligase gene, likely through gene duplication and divergence [1] [4]. This is supported by:
These adaptations highlight bacterial ingenuity in co-opting existing enzymatic frameworks (e.g., alanine racemase-like folds in VanT, ATP-dependent ligase scaffolds in VanC/G) to generate novel resistance pathways without compromising essential cell wall synthesis [3] [4].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: